2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound that features a unique spirocyclic structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with appropriate reagents to form the desired spirocyclic structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound . Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Halides, amines; reactions often require catalysts like palladium or copper to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to various biological effects . For example, it may inhibit bacterial enzymes or interfere with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Shares the thiadiazole ring but lacks the spirocyclic structure.
2-Azaspiro[3.3]heptane: Contains the spirocyclic structure but lacks the thiadiazole ring.
Uniqueness
2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to its combination of the thiadiazole ring and spirocyclic structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-14(21-18-17-11)15(20)19-9-16(10-19)7-13(8-16)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQVGERWWWNTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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